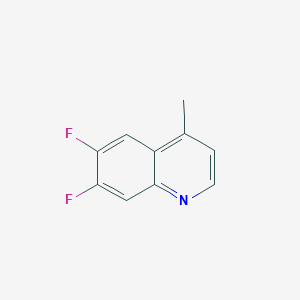
6,7-Difluoro-4-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Difluoro-4-methylquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications. The quinoline ring system is known for its presence in many natural products and synthetic drugs, making it a significant scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoro-4-methylquinoline typically involves the fluorination of quinoline derivatives. One common method includes the nucleophilic substitution of halogen atoms with fluorine. For instance, the synthesis can start with 4,5-difluoro-2-nitrobenzoic acid, which undergoes reductive cyclization in basic media in the presence of sodium borohydride to form the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents are effective for converting alcohols to alkyl fluorides and carboxylic acids to trifluoromethyl derivatives, providing high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 6,7-Difluoro-4-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can replace fluorine atoms under mild conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit different biological activities and properties .
Scientific Research Applications
6,7-Difluoro-4-methylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s fluorinated structure enhances its ability to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Fluorinated quinolines are known for their antibacterial, antiviral, and antimalarial activities.
Mechanism of Action
The mechanism of action of 6,7-Difluoro-4-methylquinoline involves its interaction with specific molecular targets. For instance, fluorinated quinolines can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and ultimately cell death. The compound’s fluorine atoms enhance its binding affinity to the enzyme, making it a potent antibacterial agent .
Comparison with Similar Compounds
6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid: Known for its use as a fluorescence enhancement-type derivatizing reagent.
5,6,7,8-Tetrachloroquinoline: Undergoes nucleophilic fluoro-dechlorination to form various fluorinated quinolines.
Uniqueness: 6,7-Difluoro-4-methylquinoline stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its biological activity and make it a valuable compound in medicinal chemistry and industrial applications.
Properties
CAS No. |
476471-89-3 |
|---|---|
Molecular Formula |
C10H7F2N |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
6,7-difluoro-4-methylquinoline |
InChI |
InChI=1S/C10H7F2N/c1-6-2-3-13-10-5-9(12)8(11)4-7(6)10/h2-5H,1H3 |
InChI Key |
KCJOGOXWRZOKIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=CC2=NC=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


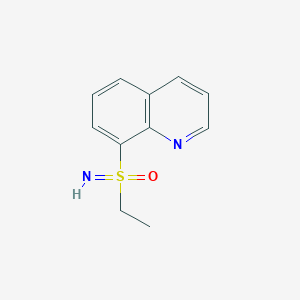
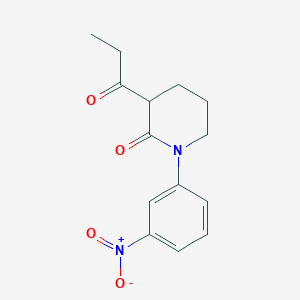
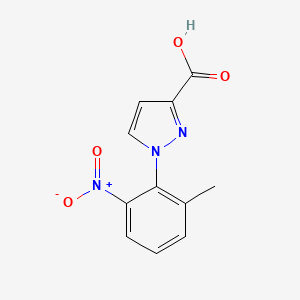
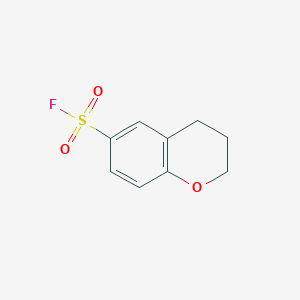
![4-[(4-Isopropylbenzoyl)amino]butanoic acid](/img/structure/B13171568.png)
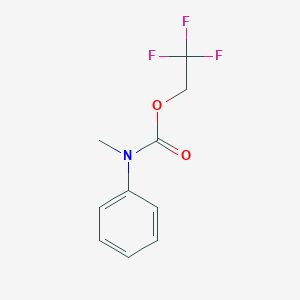
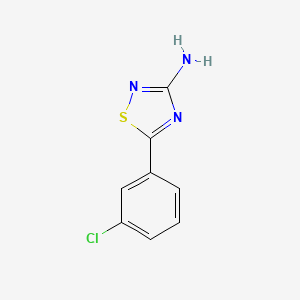
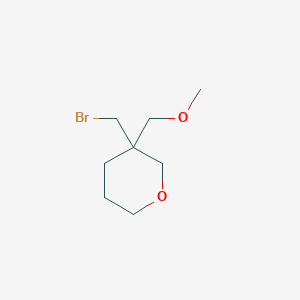
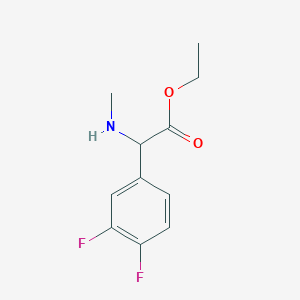
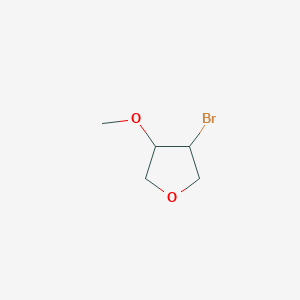
![3-{3-Azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine](/img/structure/B13171599.png)
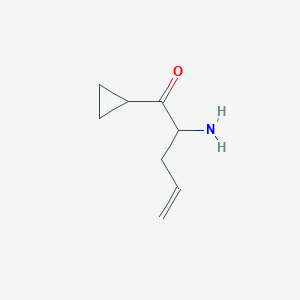
![2-Oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13171604.png)
![(2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B13171606.png)
